molecular formula C4H11BrN2O2 B1389878 (S)-2,4-Diaminobutanoic acid hydrobromide CAS No. 73143-97-2

(S)-2,4-Diaminobutanoic acid hydrobromide

Cat. No. B1389878
CAS RN: 73143-97-2
M. Wt: 199.05 g/mol
InChI Key: RVCHWEZQMFNGBK-DFWYDOINSA-N
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Description

“(S)-2,4-Diaminobutanoic acid hydrobromide” is a chemical compound with a molecular weight of 199.05 . It is used in the synthesis of metalloaminoacids such as [34S]-enriched methionine (34S-Met), telluromethionine (TeMet), and selenohomolanthionine (SeHLan) .


Synthesis Analysis

The synthesis of “(S)-2,4-Diaminobutanoic acid hydrobromide” involves the use of Slow Evaporation Solution Growth Technique . The compound can also be synthesized by reacting bromine with either sulfur or phosphorus and water .


Molecular Structure Analysis

The molecular structure of “(S)-2,4-Diaminobutanoic acid hydrobromide” has been validated using Powder X-ray diffraction . The compound has a linear formula of BrCH2CH2CH(NH2)CO2H·HBr and a molecular weight of 262.93 .


Chemical Reactions Analysis

“(S)-2,4-Diaminobutanoic acid hydrobromide” participates in various chemical reactions. For instance, it can be used in the synthesis of metalloaminoacids . Hydrobromic acid, a component of the compound, is commonly used in the production of organobromine compounds .


Physical And Chemical Properties Analysis

“(S)-2,4-Diaminobutanoic acid hydrobromide” is a strong acid with a pKa value of -9 . It has a density of around 1.49 g/cm3 . It is highly soluble in H2O (water) and ethanol with the formation of electrolyte .

Scientific Research Applications

1. α-Bromination Reaction on Acetophenone Derivatives

  • Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
  • Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

2. Growth of l-glutamic Hydrobromide Single Crystal

  • Application Summary : Semi-organic derivatives of non-linear optical materials are widely used due to their high nonlinear efficiency and quick reaction in electro-optic switches. This study used the Slow Evaporation Solution Growth Technique to grow single crystals of the semi-organic compound l-glutamic hydrobromide .
  • Methods of Application : The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound l-glutamic hydrobromide. Powder X-ray diffraction was used to validate the structural parameter of the single crystal .
  • Results or Outcomes : UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application by estimating their corresponding optical parameters .

3. Synthesis and Growth of l-tyrosine Hydrobromide

  • Application Summary : This study focuses on the synthesis and growth of l-tyrosine hydrobromide, a semi-organic non-linear optical material .
  • Methods of Application : The raw solid of l-tyrosine hydrobromide was synthesized by taking the stoichiometric ratio of commercially available l-tyrosine and hydrobromic acid (HBr). The preparation of saturated solution was achieved by dissolving the calculated amount of HBr into deionized water and then the l-tyrosine salt with slow stirring .
  • Results or Outcomes : The study successfully synthesized and grew l-tyrosine hydrobromide, which can be used in the production of non-linear optical materials .

3. Synthesis and Growth of l-tyrosine Hydrobromide

  • Application Summary : This study focuses on the synthesis and growth of l-tyrosine hydrobromide, a semi-organic non-linear optical material .
  • Methods of Application : The raw solid of l-tyrosine hydrobromide was synthesized by taking the stoichiometric ratio of commercially available l-tyrosine and hydrobromic acid (HBr). The preparation of saturated solution was achieved by dissolving the calculated amount of HBr into deionized water and then the l-tyrosine salt with slow stirring .
  • Results or Outcomes : The study successfully synthesized and grew l-tyrosine hydrobromide, which can be used in the production of non-linear optical materials .

Safety And Hazards

“(S)-2,4-Diaminobutanoic acid hydrobromide” is considered hazardous. It can cause skin irritation and respiratory irritation . It is advised to handle the compound with gloves and to avoid breathing its dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHWEZQMFNGBK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,4-Diaminobutanoic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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